molecular formula C5H5NO3 B8147521 3-Amino-4-methoxycyclobut-3-ene-1,2-dione

3-Amino-4-methoxycyclobut-3-ene-1,2-dione

Cat. No. B8147521
M. Wt: 127.10 g/mol
InChI Key: ZYCNYMHVHURBEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-methoxycyclobut-3-ene-1,2-dione is a useful research compound. Its molecular formula is C5H5NO3 and its molecular weight is 127.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-4-methoxycyclobut-3-ene-1,2-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-4-methoxycyclobut-3-ene-1,2-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • It is useful for synthesizing derivatives of benzocyclobutene-1,2-dione, such as 4-hydroxy-, 4,5-dihydroxy-, and 3,6-dihydroxy-benzocyclobutene-1,2-dione, which are compounds related to semisquaric and squaric acid (Abou-Teim, Jansen, Mcomie, & Perry, 1980).

  • The 3,4-diamino-3-cyclobutene-1,2-dione group is used as a bioisostere in vivo active NMDA antagonists, showing potential as neuroprotectants (Kinney, 1996).

  • Novel 3-amino-4-hydrazine-cyclobut-3-ene-1,2-diones are potent and selective inhibitors of the CXCR2 chemokine receptor and IL-8-mediated chemotaxis (Liu et al., 2009).

  • It can be used in chemical reactions to synthesize various derivatives of cyclobutenedione (Toda & Ooi, 1973).

  • 3-Aryl-4-hydroxycyclobut-3-ene-1,2-diones are effective sensitizers for TiO2 solar cells, enhancing solar-light-to-electricity conversion efficiency (Matsui et al., 2003).

  • 3-Ethenyl-4-methoxycyclobutene-1,2-dione serves as a versatile starting material for synthesizing various substituted cyclobutenediones, convenient for various other ring systems (Xu, Yerxa, Sullivan, & Moore, 1991).

  • The new heterocyclic system 4-Methoxy-1-azabicyclo[3,2,0]hept-3-ene-2,7-dione (III) has potential applications in chemical research (Hatanaka, Ohta, Simamura, & Yoshida, 1971).

  • 3-Hydroxy-cyclobut-3-ene-1,2-dione derivatives show selectivity towards thyroid hormone receptor beta (Raval et al., 2008).

  • The chiral auxiliary (3S)-N,N'-bis(p-methoxybenzyl)-3-isopropylpiperazine-2,5-dione enhances the asymmetric synthesis of β-amino acids (Bull et al., 1998).

  • TFA-catalyzed ring transformation of 4-hydroxycyclobutenone can be used to prepare 3-substituted 4-aminofuran-2(5H)-ones in high yields (Wang et al., 2001).

properties

IUPAC Name

3-amino-4-methoxycyclobut-3-ene-1,2-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3/c1-9-5-2(6)3(7)4(5)8/h6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCNYMHVHURBEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=O)C1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3,4-Dimethoxy-3-cyclobutene-1,2-dione (1.3 g, 9.2 mmol) in of MeOH (10.0 ml) was treated with aqueous ammonia (10.0 ml of a 2.0M solution) and stirred at ambient temperature for 2 h. The yellow precipitate thus formed was recovered by filtration, washed with MeOH and Et2O and dried in vacuo to afford the title compound (0.87 g, 75%) as an amorphous yellow powder δH (d6 DMSO) 8.32 (2H, br s), 4.28 (3H, s). m/z (ES+, 70V) 127 (MH+).
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-4-methoxycyclobut-3-ene-1,2-dione
Reactant of Route 2
3-Amino-4-methoxycyclobut-3-ene-1,2-dione
Reactant of Route 3
Reactant of Route 3
3-Amino-4-methoxycyclobut-3-ene-1,2-dione
Reactant of Route 4
3-Amino-4-methoxycyclobut-3-ene-1,2-dione
Reactant of Route 5
3-Amino-4-methoxycyclobut-3-ene-1,2-dione
Reactant of Route 6
3-Amino-4-methoxycyclobut-3-ene-1,2-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.